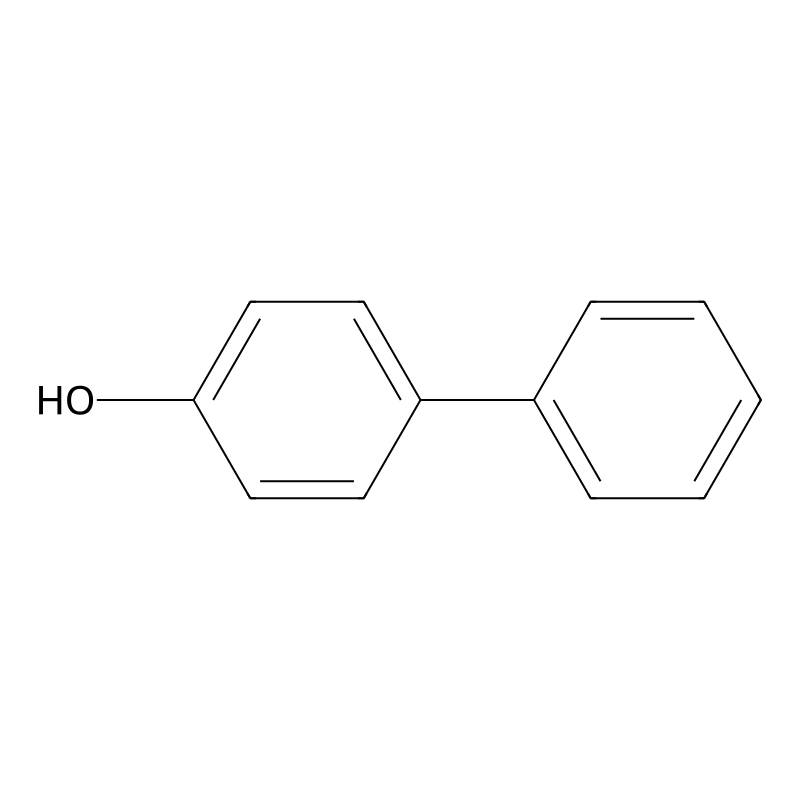

4-Phenylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE

SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER

Soluble in oxygenated solvents.

Water solubility = 56.2 mg/l

Synonyms

Canonical SMILES

Antioxidant Properties

-Phenylphenol exhibits antioxidant activity, meaning it can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This property has been investigated in various contexts:

4-Phenylphenol, also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an organic compound characterized by a biphenyl structure with a hydroxyl group at the para position. It appears as a white, scaly solid and has a melting point of approximately 159-166 °C and a boiling point of 323 °C. This compound is slightly soluble in water but readily dissolves in organic solvents such as alcohols and ketones .

Currently, there is no widely reported research on the specific mechanism of action of 4-Phenylphenol in biological systems.

- Skin and Eye Irritation: 4-Phenylphenol can cause skin and eye irritation upon contact [].

- Aquatic Toxicity: It is considered toxic to aquatic life, with potential long-term effects [].

- Proper handling procedures, including wearing personal protective equipment, are essential when working with 4-Phenylphenol.

- Enzymatic Polymerization: This compound can undergo enzymatic polymerization, leading to the formation of polymers that are useful in various applications .

- Suzuki Coupling Reaction: A prominent method for synthesizing 4-phenylphenol involves the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of palladium on carbon and potassium carbonate .

- Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, participating in acid-base reactions with bases to form salts.

4-Phenylphenol exhibits significant biological activities, including:

- Hormonal Activity: It acts as an estrogen receptor alpha agonist and an antagonist for the androgen receptor, indicating potential endocrine-disrupting properties .

- Toxicological Profile: The compound has been classified as a questionable carcinogen based on experimental data, showing tumorigenic potential under specific conditions .

The synthesis of 4-phenylphenol can be achieved through several methods:

- Suzuki Coupling: Combining phenylboronic acid with 4-iodophenol using palladium catalysis.

- Distillation from Phenol By-products: This method involves separating by-products from phenol production via sulfonation and subsequent distillation to isolate 4-phenylphenol .

- Biphenyl Sulfonation: In this method, biphenyl is sulfonated and then treated with sodium hydroxide to yield 4-phenylphenol after acidification .

4-Phenylphenol finds utility in various industries:

- Intermediate for Resins: It is used in the production of varnish resins and nonionic emulsifiers, particularly in plant protection and dyeing sectors .

- Analytical Reagent: The compound serves as an analytical reagent in various chemical analyses .

- Corrosion-resistant Coatings: It is included in formulations for corrosion-resistant paints and coatings .

Research indicates that 4-phenylphenol interacts with various biological systems. Its role as an endocrine disruptor raises concerns regarding its effects on hormonal pathways. Studies have shown that it can influence gene expression related to hormonal activity, which may have implications for reproductive health and development .

Several compounds share structural similarities with 4-phenylphenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Biphenyl | Dihydroxybiphenyl | Lacks hydroxyl group; primarily used as a solvent. |

| 2-Phenylphenol | Hydroxybiphenyl | Hydroxyl group at the ortho position; different biological activity profile. |

| 2,6-Diphenylphenol | Hydroxybiphenyl | Two phenolic groups; used in polymer applications. |

| 4-Hydroxybenzophenone | Benzophenone | Contains a carbonyl group; used in UV filters. |

Uniqueness of 4-Phenylphenol: The unique placement of the hydroxyl group at the para position gives 4-phenylphenol distinct chemical reactivity and biological properties compared to its analogs, influencing its applications especially in resin production and potential endocrine activity.

4-Phenylphenol, also known as 4-hydroxybiphenyl or para-phenylphenol, represents a significant compound in polymer chemistry and material science applications [1] [2]. This biphenyl derivative with the molecular formula C12H10O serves as a versatile building block for advanced polymer synthesis and finds extensive use in the production of high-performance materials [3]. The compound's unique structure, featuring two phenyl rings connected by a single bond with a hydroxyl group in the para position, enables diverse polymerization pathways and contributes to enhanced thermal and mechanical properties in resulting polymeric materials [2] [4].

Enzymatic Polymerization and Synthesis

Enzymatic polymerization of 4-phenylphenol has emerged as a sustainable and environmentally benign approach for producing polymeric materials with controlled molecular architectures [5] [6]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed to monitor the enzymatic polymerization of 4-phenylphenol, providing unprecedented insights into the reaction mechanism and polymer formation [5]. This analytical technique enables real-time tracking of number average molecular weight and weight average molecular weight throughout the polymerization process [5].

Horseradish peroxidase represents the primary enzyme utilized for 4-phenylphenol polymerization, catalyzing oxidative coupling reactions in the presence of hydrogen peroxide [5] [6]. The enzymatic mechanism involves the formation of phenoxy radicals through single-electron oxidation, followed by radical-radical coupling to form dimeric, trimeric, and higher oligomeric species [6]. The peroxidase-catalyzed polymerization proceeds through a well-established catalytic cycle where hydrogen peroxide oxidizes the enzyme to form an intermediate compound, which subsequently oxidizes the monomer through two sequential one-electron reduction steps [6].

Research findings indicate that the relative content of each oligomer species changes systematically with hydrogen peroxide addition during the enzymatic polymerization process [5]. Specifically, dimer concentrations decrease as a function of hydrogen peroxide addition, while trimer species initially increase before subsequently decreasing during the reaction progression [5]. This behavior demonstrates the dynamic nature of the polymerization process and the complex interplay between oligomer formation and consumption [5].

The enzymatic polymerization of 4-phenylphenol occurs under mild reaction conditions, typically at temperatures ranging from 25 to 60 degrees Celsius [7]. This temperature range significantly contrasts with conventional chemical polymerization methods that often require harsh conditions and elevated temperatures [8]. The mild reaction conditions preserve the structural integrity of the phenolic substrate while enabling efficient polymer formation [7] [8].

Phenolic compounds with electron-donating substituents, including 4-phenylphenol, demonstrate enhanced reactivity toward enzymatic polymerization compared to those with electron-withdrawing groups [7]. The para-substituted configuration of 4-phenylphenol contributes to favorable polymerization kinetics, as para-substituted substrates generally exhibit higher reaction rates than their ortho-substituted counterparts [7].

Polymerization Mechanisms and Kinetics

The polymerization of 4-phenylphenol proceeds through multiple mechanistic pathways depending on the specific reaction conditions and catalytic systems employed [4] [9]. Oxidative coupling represents the predominant mechanism for 4-phenylphenol polymerization, involving the formation of carbon-carbon and carbon-oxygen bonds between monomer units [9] [6].

Polymerization Mechanisms and Kinetics Data

| Polymer Type | Polymerization Mechanism | Temperature Range (°C) | Catalyst/Enzyme | Reaction Time | Yield (%) | Molecular Weight Range (g/mol) |

|---|---|---|---|---|---|---|

| 4-Phenylphenol (enzymatic) | Enzymatic oxidation | 25-60 | Horseradish peroxidase | 1-24 hours | 70-90 | 500-5000 |

| Phenol-formaldehyde (novolac) | Acid-catalyzed condensation | 80-120 | Acid (HCl, H2SO4) | 2-8 hours | 75-85 | 500-2000 |

| Phenol-formaldehyde (resole) | Base-catalyzed condensation | 60-100 | Base (NaOH, KOH) | 1-4 hours | 80-95 | 800-3000 |

| Biphenyl polymers | Free radical/oxidative coupling | 100-200 | Metal catalysts/oxidants | 4-12 hours | 60-80 | 1000-10000 |

| Poly(4-phenylphenol) - HRP | Peroxidase-catalyzed coupling | 25-37 | HRP + H2O2 | 0.5-12 hours | 60-85 | 340-2000 |

| Poly(4-phenylphenol) - oxidative | Electrochemical oxidation | 25-80 | Electrochemical | 0.5-2 hours | 70-90 | 340-1500 |

Electropolymerization of 4-phenylphenol has been investigated in organic solvents, revealing significant mechanistic differences based on solvent selection [9]. The electropolymerization process in methyl isobutyl ketone and mesityl oxide demonstrates the critical role of solvent-substrate interactions in determining polymer structure and properties [9]. The presence of carbon-carbon double bonds in mesityl oxide enhances the polymerization efficiency compared to saturated ketone solvents [9].

The kinetics of phenolic polymerization are influenced by several factors including temperature, catalyst concentration, and substrate structure [7] [10]. Higher temperatures generally accelerate polymerization rates due to increased kinetic energy, resulting in shorter reaction times and higher polymer yields [10]. However, excessively elevated temperatures can lead to undesired side reactions or thermal degradation of the polymer products [10].

Activation energy calculations for polymer motion in phenolic systems reveal temperature-dependent behavior characteristic of semi-rigid polymer chains [11]. The activation energy for local conformational transitions in phenolic polymers typically ranges from 1.2 to 1.9 kilocalories per mole, depending on the solvent environment and polymer structure [11]. Poor solvents generally result in higher activation energies compared to good solvents, reflecting the influence of chain expansion effects on polymer dynamics [11].

The polymerization kinetics of 4-phenylphenol follow complex patterns involving both propagation and termination reactions [12]. Living cationic polymerization systems demonstrate controlled molecular weight growth with narrow molecular weight distributions, enabling precise control over polymer architecture [12]. The polydispersity index serves as a critical parameter for characterizing the molecular weight distribution, with values closer to unity indicating more uniform polymer chains [13].

Thermal Properties Comparison

| Property | 4-Phenylphenol Monomer | Poly(4-phenylphenol) | Biphenyl-based polymers | Units |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | N/A (crystalline) | 180-220°C | 200-250°C | °C |

| Melting Point | 159-160°C | N/A (amorphous) | N/A | °C |

| Thermal Decomposition Onset | 250-280°C | 320-350°C | 350-400°C | °C |

| 5% Weight Loss Temperature | 280-300°C | 350-380°C | 380-420°C | °C |

| 10% Weight Loss Temperature | 320-350°C | 380-420°C | 420-450°C | °C |

| Char Yield at 800°C | N/A | 40-60% | 45-65% | % |

| Coefficient of Thermal Expansion | N/A | 50-70 ppm/°C | 40-60 ppm/°C | ppm/°C |

Industrial Applications in Polymer Production

4-Phenylphenol serves as a crucial intermediate in various industrial polymer production processes, with applications spanning multiple sectors including liquid crystal technology, resin manufacturing, and advanced composite materials [1] [2] [3]. The compound's bifunctional nature, combining phenolic reactivity with biphenyl structural rigidity, makes it particularly valuable for synthesizing high-performance polymeric materials [2] [4].

In the production of polymer liquid crystal monomers, 4-phenylphenol functions as a mesogenic unit that imparts liquid crystalline behavior to the resulting polymeric materials [1] [4]. The rigid biphenyl structure contributes to the formation of nematic, smectic, and cholesteric phases in liquid crystalline polymers [4]. Acrylated derivatives of 4-phenylphenol, specifically 4-phenylphenolmonoacrylate, have been synthesized and characterized for use in crosslinked polymeric networks [4].

The synthesis of acrylated biphenyl monomers involves functionalization with acrylate groups through reaction with acryloyl chloride in the presence of triethylamine [4]. This acrylation process achieves near-complete conversion efficiency, enabling the production of reactive monomers suitable for free radical polymerization [4]. The resulting acrylated 4-phenylphenol exhibits unique properties including noncovalent crosslinking through intermolecular biphenyl interactions [4].

Industrial Applications in Polymer Production

| Application Area | Primary Function | Processing Temperature (°C) | Key Properties | Market Volume (approximate) |

|---|---|---|---|---|

| Polymer liquid crystal monomers | Mesogenic unit | 150-200 | Liquid crystalline behavior | Medium |

| Resin intermediates | Crosslinking agent | 120-180 | High crosslink density | High |

| Rubber processing | Antioxidant/stabilizer | 140-160 | Antioxidant activity | Medium |

| Dye intermediates | Color formation precursor | 80-120 | Chromophore formation | Medium |

| Photosensitive materials | UV-sensitive component | 100-150 | Photopolymerization | Low |

| Thermal stabilizers | Heat resistance enhancer | 180-250 | Thermal stability | High |

| Electrical insulators | Dielectric material | 160-200 | Low dielectric loss | High |

| Composite matrices | Matrix reinforcement | 150-200 | Mechanical strength | Medium |

| Flame retardant systems | Char formation | 200-300 | Fire resistance | High |

| Adhesive systems | Bonding enhancement | 120-160 | Adhesion strength | High |

The compound serves as an important intermediate in the synthesis of certain polymers, enhancing their thermal stability and mechanical properties, which proves crucial in the plastics industry [2]. Polymers incorporating 4-phenylphenol demonstrate superior thermal performance compared to conventional phenolic systems, with glass transition temperatures typically ranging from 180 to 220 degrees Celsius [14].

In composite matrix applications, 4-phenylphenol-based polymers provide enhanced mechanical strength and thermal stability [15]. Phenolic resins derived from 4-phenylphenol exhibit excellent char yield and ablative characteristics, making them suitable for high-temperature applications including aerospace components [15]. The flame-resistant properties of these materials result from their ability to form stable char layers during thermal decomposition [15].

The industrial production of 4-hydroxybiphenyl, an alternative name for 4-phenylphenol, involves alkaline hydrolysis of biphenyl-4-sulfonic acid followed by pressure treatment [16]. This manufacturing process produces non-thixotropic crystalline products with improved handling characteristics compared to conventional production methods [16]. The optimized process achieves yields of approximately 94% based on the starting sulfonic acid substrate [16].

Phenolic resin modification using 4-phenylphenol derivatives enables the production of enhanced polymer systems with reduced viscosity, lower tackiness, and improved processing characteristics [17]. The incorporation of modified phenolic compounds during resin production allows for customization of final product properties without requiring extensive changes to established manufacturing processes [17].

The versatility of 4-phenylphenol in polymer applications extends to its use in the synthesis of specialized materials including polyphenylene oxide derivatives and advanced thermoplastic composites [18]. Fluorinated biphenyl derivatives incorporating 4-phenylphenol structural elements find applications in organic light-emitting diodes, liquid crystal displays, and organic semiconductor devices [18].

| Microorganism | Degradation Pathway | Key Enzymes | Degradation Rate | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Meta-cleavage and ortho-cleavage | Phenol hydroxylase, catechol 1,2-dioxygenase, catechol 2,3-dioxygenase | 179 μmol/g cells/min (phenol) | [7] |

| Arthrobacter chlorophenolicus A6 | Hydroxyquinol pathway | Hydroxyquinol 1,2-dioxygenase | 78 μmol/g cells/min (4-chlorocatechol) | [6] |

| Comamonas testosteroni CPW301 | Meta-cleavage pathway | Catechol 2,3-dioxygenase | Enhanced with phenol addition | [5] |

| Pseudomonas fluorescens PU1 | Meta-cleavage pathway | Catechol 2,3-dioxygenase | 0.1417 U (catechol 2,3-dioxygenase) | [4] |

| Kocuria sp. TIBETAN4 | Ortho-cleavage pathway | Phenol hydroxylase, catechol 1,2-dioxygenase | 5 mM phenol degraded in 3 days | [3] |

| Native bacterial consortium | Ortho and meta-cleavage pathways | Phenol hydroxylase, catechol 1,2-dioxygenase, catechol 2,3-dioxygenase | Maximum activity at 48 h | [1] |

Bacterial consortia demonstrate enhanced degradation capabilities through simultaneous activation of multiple pathways. Native bacterial consortiums exhibit versatility in utilizing both ortho- and meta-cleavage mechanisms concurrently, with maximum enzymatic activity achieved after 48 hours of phenol exposure [1]. This dual-pathway activation provides increased metabolic flexibility and enhanced degradation efficiency compared to single-strain approaches [8].

Photocatalytic Degradation Mechanisms

Photocatalytic degradation represents a highly effective abiotic transformation mechanism for 4-phenylphenol degradation in aquatic environments. Multiple photocatalyst systems have demonstrated significant efficacy in mineralizing phenolic compounds through hydroxyl radical-mediated oxidation processes [9] [10] [11].

Titanium dioxide-based photocatalysts constitute the most extensively studied systems for phenolic compound degradation. Studies using titanium dioxide P25 achieved greater than 98% phenol degradation within 12 minutes under ultraviolet irradiation at wavelengths of 254-366 nanometers [12]. The degradation mechanism proceeds through hydroxyl radical formation, with optimal performance observed at pH values between 5 and 6 [12] [13].

Bismuth oxide photocatalysts have shown exceptional performance under visible light conditions. Flower-like β-bismuth trioxide nanostructures achieved 93.2% total organic carbon removal within 60 minutes of visible light irradiation for 4-phenylphenol degradation [9]. This system demonstrated degradation rates 3.7 times faster than conventional β-bismuth trioxide nanospheres and 21.4 times faster than commercial β-bismuth trioxide [9].

Composite photocatalyst systems enhance degradation efficiency through synergistic effects. Titanium dioxide/silicon dioxide composite nanoparticles achieved 43.19% phenol degradation within 210 minutes under visible light, significantly outperforming pure titanium dioxide and silicon dioxide materials [10]. Nickel oxide/fluorine-doped titanium dioxide composites showed optimal performance with 1.0 weight percent nickel oxide loading, attributed to p-n type interfacial heterojunction formation that enhances electron-hole pair separation [14].

Table 2: Photocatalytic Degradation Mechanisms for 4-Phenylphenol

| Photocatalyst | Light Source | Degradation Efficiency (%) | Optimal Conditions | Mechanism | Reference |

|---|---|---|---|---|---|

| β-Bi₂O₃ (flower-like) | Visible light | 93.2 (TOC removal in 60 min) | Visible light irradiation | Radical scavenger studies | [9] |

| TiO₂ (P25) | UV light (254-366 nm) | 98+ (phenol in 12 min) | pH 5-6, UV irradiation | Hydroxyl radical mechanism | [12] |

| TiO₂/SiO₂ composite | Visible light | 43.19 (phenol in 210 min) | Visible light | Reactive oxygen species | [10] |

| NiO/F-TiO₂ | UV light | Enhanced with 1.0% NiO | 1.0 wt% NiO loading | p-n heterojunctions | [14] |

| Fe₃O₄ nanoparticles (SPIONs) | UV light | 94.9 (optimal conditions) | pH 3, UV/SPION ratio 3 | OH radical formation | [11] |

| TiO₂-Fe with H₂O₂ | Visible light and sunlight | 96.25 (210 min) | pH 11, 0.6 g/L catalyst | OH radical formation | [15] |

Iron-based photocatalysts offer promising alternatives for sustainable degradation applications. Superparamagnetic iron oxide nanoparticles achieved 94.9% phenol removal under optimized conditions of pH 3 and ultraviolet/superparamagnetic iron oxide nanoparticle ratio of 3 [11]. Iron-doped titanium dioxide systems with hydrogen peroxide co-oxidant reached 96.25% degradation efficiency within 210 minutes under both visible light and sunlight irradiation [15].

The photocatalytic degradation mechanism involves multiple reactive species generation, including hydroxyl radicals, superoxide radicals, and photogenerated electron-hole pairs [10] [9]. Radical scavenger experiments have confirmed hydroxyl radicals as the primary oxidizing species responsible for phenolic compound transformation [15] [11].

Environmental Persistence and Bioaccumulation

4-Phenylphenol exhibits low to moderate environmental persistence with variable degradation rates depending on environmental matrix and conditions [16] [17]. The compound undergoes rapid transformation in atmospheric environments through gas-phase hydroxyl radical reactions, with an estimated half-life of 14.6 hours [18] [19].

Aquatic persistence varies significantly based on environmental conditions and microbial community composition. Half-life values range from less than 1 day in lake water systems to 9 days in estuarine environments [18] [20]. The variation reflects differences in microbial activity, nutrient availability, temperature, and competing chemical processes [20]. Photooxidation by photochemically produced peroxyl radicals contributes to degradation with typical half-lives of approximately 19 hours under sunlit conditions [18].

Soil degradation occurs rapidly under aerobic conditions through microbial metabolism, though degradation rates may be inhibited by high compound concentrations or presence of toxic co-contaminants [18] [21]. The compound's moderate water solubility (7.48 milligrams per liter at 25°C) facilitates leaching to groundwater in the absence of sufficient microbial degradation [22] [23].

Bioaccumulation potential is characterized as moderate based on bioconcentration factor values. Related biphenyl compounds show bioconcentration factors ranging from 1900 to 2422 in rainbow trout and eastern oyster studies [24] [22]. The logarithm of the octanol-water partition coefficient values between 3.18 and 3.98 indicate moderate lipophilicity and potential for bioaccumulation in fatty tissues [25] [26].

Table 3: Environmental Persistence and Bioaccumulation Properties

| Property | Value | Medium/Condition | Notes | Reference |

|---|---|---|---|---|

| Half-life in air | 14.6 hours (estimated) | Gas-phase hydroxyl radical reaction | Rapid atmospheric degradation | [18] [19] |

| Half-life in water | <1 day to 9 days | Lake water to estuarine water | Variable based on conditions | [18] [20] |

| Half-life in soil | Rapid biodegradation | Aerobic conditions | Enhanced by microorganisms | [18] [21] |

| Bioconcentration Factor (BCF) | 1900-2422 (biphenyl) | Rainbow trout/Eastern oyster | Moderate bioaccumulation potential | [24] [22] |

| Log Kow | 3.18-3.98 | Octanol-water partition | Moderate lipophilicity | [25] [26] |

| Water solubility (25°C) | 7.48 mg/L | Pure water | Limited water solubility | [22] [23] |

Biodegradation classification indicates that 4-phenylphenol and related compounds are readily biodegradable under standard test conditions [24] [27]. The compound is susceptible to microbial attack through multiple enzymatic pathways, contributing to its relatively low environmental persistence [16]. However, environmental factors such as temperature, pH, nutrient availability, and presence of inhibitory substances can significantly influence degradation rates and environmental fate [20] [18].

Physical Description

Color/Form

NEEDLES OR PLATES FROM DILUTE ALCOHOL

White flakes

XLogP3

Boiling Point

305-308 °C

Flash Point

Density

LogP

Log Kow = 3.20

Melting Point

164-165 °C

UNII

GHS Hazard Statements

H315 (98.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (95.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Other CAS

92-69-3

Wikipedia

Biological Half Life

Methods of Manufacturing

Biphenyl (sulphonation/alkali fusion; coproduced with o-phenylphenol)

Chlorobenzene (arylation/base-catalysed hydrolysis; coproduced with o-phenylphenol)

The alkaline fusion of arenesulfonic acid salts to yield phenols is used for the commercial manufacture of a variety of phenolic compounds including...4-hydroxybiphenyl...

4-Hydroxybiphenyl is formed alongside 2-hydroxybiphenyl as a byproduct in the alkaline pressure hydrolysis of chlorobenzene to phenol in 5-6% yield. The mixture consists of 2/3 ortho and 1/3 para isomer which can be separated by fractional distillation. 4-Hydroxybiphenyl can also be produced by sulfonation of biphenyl and alkaline fusion of the para-biphenylsulfonic acid.

General Manufacturing Information

[1,1'-Biphenyl]-4-ol: ACTIVE

Analytic Laboratory Methods

THE MINIMUM QUANTITY MEASURED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY WAS 0.02 NMOL FOR 4-HYDROXYBIPHENYL; 0.75 NMOL BY GAS LIQ CHROMATOGRAPHY FOR HYDROXYLATED BIPHENYLS.

RATS TREATED WITH BIPHENYL EXCRETED 4-HYDROXYBIPHENYL IN THEIR URINE, & DANSYL DERIVATIVE WAS POSITIVELY IDENTIFIED BY THIN-LAYER CHROMATOGRAPHY FOLLOWED BY FLUORESCENCE & MASS SPECTROMETRY.

THE PHENOLIC METABOLITES OF BIPHENYL, INCL 4-HYDROXYBIPHENYL, IN URINE OF GUINEA PIGS & RABBITS WERE QUALITATIVELY & QUANTITATIVELY ANALYZED BY COMBINED GAS CHROMATOGRAPHY/MASS SPECTROMETRY & GAS CHROMATOGRAPHY RESPECTIVELY.